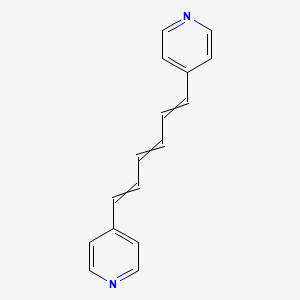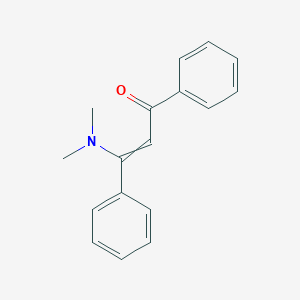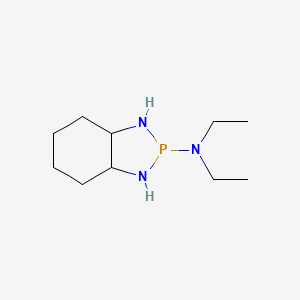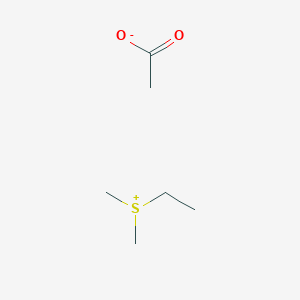
Ethyl(dimethyl)sulfanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)sulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion Sulfonium ions are positively charged sulfur atoms bonded to three organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)sulfanium acetate can be synthesized through the alkylation of dimethyl sulfide with ethyl acetate in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the Sulfonium Ion: Dimethyl sulfide reacts with ethyl acetate in the presence of a strong acid, such as sulfuric acid, to form the sulfonium ion.
Isolation of the Product: The resulting this compound is then isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts and controlled reaction conditions helps achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(dimethyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents on the sulfonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)sulfanium acetate has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems as a source of sulfur.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl(dimethyl)sulfanium acetate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparación Con Compuestos Similares
Dimethyl Sulfide: A simpler sulfide with two methyl groups bonded to sulfur.
Trimethylsulfonium Iodide: A sulfonium salt with three methyl groups bonded to sulfur.
Ethyl Sulfide: An ethyl group bonded to sulfur, lacking the sulfonium ion.
Uniqueness: Ethyl(dimethyl)sulfanium acetate is unique due to the presence of both ethyl and dimethyl groups bonded to the sulfonium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
124883-30-3 |
|---|---|
Fórmula molecular |
C6H14O2S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
ethyl(dimethyl)sulfanium;acetate |
InChI |
InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
NYFJBLXNPZUEEB-UHFFFAOYSA-M |
SMILES canónico |
CC[S+](C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


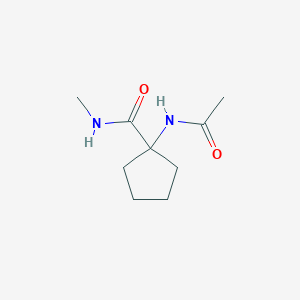
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
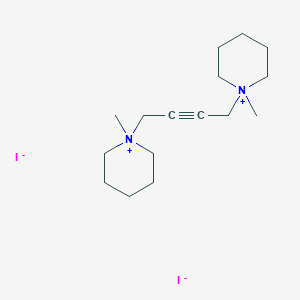
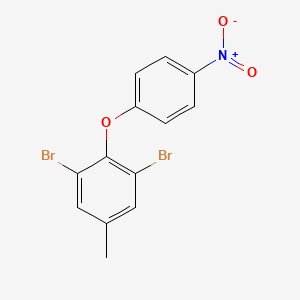
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

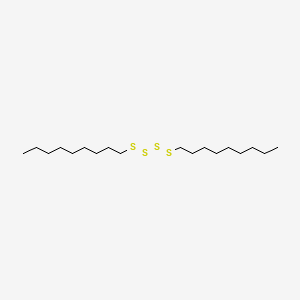


![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
